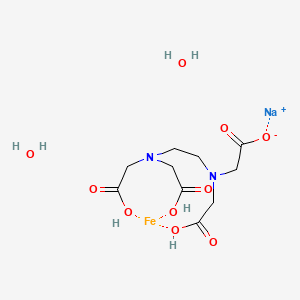

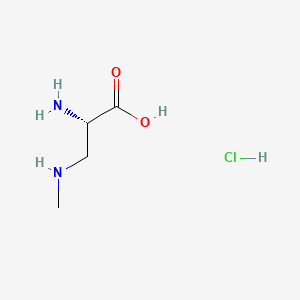

(S)-2-amino-3-(methylamino)propanoic acid hydrochloride

Übersicht

Beschreibung

Es handelt sich um eine nicht-proteinogene Aminosäure, die mit mehreren neurodegenerativen Erkrankungen in Verbindung gebracht wurde, darunter Amyotrophe Lateralsklerose (ALS) und Parkinson-Demenz-Komplex . Diese Verbindung ist bekannt für ihre ungewöhnlichen Glutamat-Rezeptor-Bindungseigenschaften und ihr Potenzial, Neurotoxizität zu verursachen .

Herstellungsmethoden

L-BMAA-Hydrochlorid kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Derivatisierung von β-N-Methylamino-L-Alanin (BMAA) mit 9-Fluorenylmethylchlorformiat (FMOC-Cl), gefolgt von Flüssigchromatographie und hochauflösender Massenspektrometrie . Industrielle Produktionsmethoden beinhalten typischerweise die Extraktion von BMAA aus Cyanobakterien, gefolgt von der Reinigung und Umwandlung in sein Hydrochloridsalz .

Chemische Reaktionsanalyse

L-BMAA-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidativer Produkte führen.

Reduktion: Reduktionsreaktionen können L-BMAA-Hydrochlorid in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Substitutionsreaktionen beinhalten oft den Austausch der Methylaminogruppe durch andere funktionelle Gruppen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

L-BMAA-Hydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

L-BMAA-Hydrochlorid übt seine Wirkungen durch verschiedene Mechanismen aus:

Excitotoxizität: Es wirkt als Glutamat-Rezeptor-Agonist und führt zu einer übermäßigen Stimulation von Neuronen und potenziellen Zelltod

Protein-Fehlinkorporation: L-BMAA kann fälschlicherweise in Proteine eingebaut werden, was zu Fehlfaltung und Aggregation führt.

Oxidativer Stress: Die Verbindung kann oxidativen Stress induzieren, was zu neuronalen Schäden beiträgt.

Eisenüberlastung: L-BMAA kann zu Eisenüberlastung führen, was zu Ferroptose führt, einer Art von Zelltod, der mit Neurodegeneration verbunden ist.

Wirkmechanismus

L-BMAA Hydrochloride, also known as S(+)-2-Amino-3-(Methylamino)Propionic Acid Hydrochloride or (S)-2-amino-3-(methylamino)propanoic acid hydrochloride, is a cyanobacterial neurotoxin . This compound has been implicated in several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) .

Target of Action

The primary targets of L-BMAA Hydrochloride are glutamate receptors and glypican-1 . It possesses unusual glutamate receptor binding properties . It also helps to block the addition of heparan sulfate to glypican-1 .

Mode of Action

L-BMAA Hydrochloride interacts with its targets by binding to glutamate receptors and blocking the addition of heparan sulfate to glypican-1 . This interaction leads to changes in the normal functioning of these targets, which can result in neurotoxic effects .

Biochemical Pathways

L-BMAA Hydrochloride affects several biochemical pathways. It has been associated with excitotoxicity, protein misincorporation with subsequent misfolding, protein association with enzymes and transporters leading to inhibition of function, metal chelation, and the generation of toxic metabolites from BMAA with various consequences including genotoxicity . It is also involved in the formation of protein aggregates, oxidative stress .

Pharmacokinetics

It has been found in low concentrations in the brains of exposed organisms, suggesting that it may cross the blood-brain barrier

Result of Action

The action of L-BMAA Hydrochloride at the molecular and cellular level can lead to neurodegenerative diseases such as ALS . It may cause the formation of protein aggregates, oxidative stress, and/or excitotoxicity , which are mechanisms involved in the etiology of ALS .

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-BMAA Hydrochloride. For example, cyanobacteria, which produce L-BMAA, have been increasing worldwide due to climate change and eutrophication . This increase in cyanobacteria growth can lead to greater exposure to L-BMAA .

Vorbereitungsmethoden

L-BMAA hydrochloride can be synthesized through various methods. One common approach involves the derivatization of β-N-methylamino-L-alanine (BMAA) using 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by liquid chromatography and high-resolution mass spectrometry . Industrial production methods typically involve the extraction of BMAA from cyanobacteria, followed by purification and conversion to its hydrochloride salt .

Analyse Chemischer Reaktionen

L-BMAA hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidative products.

Reduction: Reduction reactions can convert L-BMAA hydrochloride to its corresponding amine derivatives.

Substitution: Substitution reactions often involve the replacement of the methylamino group with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

L-BMAA hydrochloride has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

L-BMAA-Hydrochlorid ähnelt anderen nicht-proteinogenen Aminosäuren, wie zum Beispiel:

β-Amino-N-Methylalanin (BAMA): Eine weitere neurotoxische Aminosäure mit unterschiedlichen Toxizitäten.

N-(2-Aminoethyl)glycin (AEG): Ein Isomer von BMAA mit unterschiedlichen Eigenschaften.

2,4-Diaminobuttersäure (DAB): Ein weiteres Isomer mit unterschiedlichen toxikologischen Wirkungen.

Im Vergleich zu diesen Verbindungen ist L-BMAA-Hydrochlorid aufgrund seiner spezifischen Glutamat-Rezeptor-Bindungseigenschaften und seiner starken Assoziation mit neurodegenerativen Erkrankungen einzigartig .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXYGASOGLSIDM-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16012-55-8 | |

| Record name | (2S)-2-Amino-3-methylamino-propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method for L-BMAA hydrochloride described in the research paper?

A1: The research paper [] details a novel method for synthesizing L-BMAA hydrochloride. This method is deemed significant due to its simplicity, cost-effectiveness, and suitability for large-scale industrial production. The process involves five main steps, starting with L-carbobenzoxy asparagine and ultimately yielding L-BMAA hydrochloride. Notably, the intermediate products do not require additional purification steps, contributing to the method's efficiency. The readily available and affordable starting materials further enhance its practicality for industrial applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Thiazolo[5,4-e]indazole](/img/structure/B579760.png)

![[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dioxolane]-3-yl] acetate](/img/structure/B579761.png)

![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)

![(1S,2R,4R,6S,7S,10R,11S,12S,14R,16S,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-12,14,18-triol](/img/structure/B579767.png)

![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)